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Compound of Interest

Compound Name: 2-iodoacetaldehyde

Cat. No.: B1250149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of 2-iodoacetaldehyde. Due to its inherent instability, experimental data for 2-
iodoacetaldehyde is limited. Therefore, this document also includes information on its more
stable derivatives and draws comparisons with structurally related compounds to provide a
thorough understanding of its reactivity and handling considerations.

Chemical and Physical Properties

2-lodoacetaldehyde is an organic compound with the chemical formula C2HsIO.[1] While
extensive experimental data on its physical properties is scarce, likely due to its instability, its
fundamental chemical properties have been calculated and are presented below.

Table 1: Chemical and Physical Properties of 2-lodoacetaldehyde
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Property Value Source
IUPAC Name 2-iodoacetaldehyde [1]
CAS Number 55782-51-9 [1]
Molecular Formula C2HslO [1]
Molecular Weight 169.95 g/mol [1]
Canonical SMILES C(C=0)I [1]
inChi INChl=1S/C2H310/c3-1-2- ]
4/h2H,1H2

Computed XLogP3 0.4 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p ! s
Rotatable Bond Count 1 [1]
Exact Mass 169.92286 g/mol [1]
Monoisotopic Mass 169.92286 g/mol [1]
Topological Polar Surface Area  17.1 A2 [1]
Heavy Atom Count 4 [1]
Formal Charge 0 [1]

Note: Most physical properties such as boiling point, melting point, and density are not
experimentally available, suggesting the compound is unstable under standard conditions.

Chemical Structure

The structure of 2-iodoacetaldehyde consists of a two-carbon acetaldehyde backbone with an
iodine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).
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Caption: Ball-and-stick model of 2-iodoacetaldehyde.

The key structural features that dictate its reactivity are the electrophilic carbonyl carbon and
the carbon-iodine bond. The iodine atom is a good leaving group, making the alpha-carbon
susceptible to nucleophilic attack.

Reactivity and Potential Applications

Due to the presence of the a-iodo group, 2-iodoacetaldehyde is expected to be a potent
alkylating agent. This reactivity is analogous to that of other a-halo carbonyl compounds, such
as 2-iodoacetamide, which is widely used in protein chemistry to modify cysteine residues.

The probable mechanism of action involves the nucleophilic attack by a thiol group (from a
cysteine residue) on the a-carbon, leading to the displacement of the iodide ion and the
formation of a stable thioether bond. This makes 2-iodoacetaldehyde a potential tool for
protein labeling, cross-linking, and as an inhibitor of enzymes with critical cysteine residues in
their active sites.
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Proposed Alkylation of Cysteine by 2-lodoacetaldehyde
2-lodoacetaldehyde Cysteine Residue
(ICH2CHO) (Protein-SH)
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Caption: Proposed reaction pathway for cysteine alkylation.

Synthesis and Handling
Synthesis

Direct synthesis and isolation of 2-iodoacetaldehyde are challenging due to its instability. A
common strategy to circumvent this is the synthesis of a more stable precursor, such as an
acetal, which can be hydrolyzed to the aldehyde immediately before use.

A documented synthesis exists for iodoacetaldehyde diethyl acetal. The general workflow for
such a synthesis is outlined below.
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General Synthesis Workflow for lodoacetaldehyde Diethyl Acetal
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Caption: Synthetic workflow for a stable precursor.

Handling and Safety

Specific safety data for 2-iodoacetaldehyde is not readily available. However, based on the
known hazards of similar compounds like 2-iodoacetamide, it should be handled with extreme
caution. It is predicted to be toxic and corrosive.

Table 2: Inferred Hazards and Precautions for 2-lodoacetaldehyde
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Hazard

Precaution

Toxicity

Avoid inhalation, ingestion, and skin contact.

Handle in a well-ventilated fume hood.

Corrosivity

May cause severe skin burns and eye damage.
Wear appropriate personal protective equipment
(PPE), including gloves, lab coat, and safety

goggles.

Instability

Prone to decomposition. Store in a cool, dark
place, and handle under an inert atmosphere if

possible.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-iodoacetaldehyde are not available, its expected

spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 2-lodoacetaldehyde

Spectroscopy

Predicted Features

1H NMR

- Aldehydic proton (CHO) signal at ~9-10 ppm
(singlet).- Methylene protons (CH2) adjacent to
iodine at ~3-4 ppm (doublet, coupled to the
aldehydic proton).

13C NMR

- Carbonyl carbon (C=0) signal at ~190-200
ppm.- Alpha-carbon (C-I) signal at a relatively

low field due to the electronegativity of iodine.

IR Spectroscopy

- Strong C=0 stretching vibration at ~1720-1740
cm~1.- C-H stretching of the aldehyde group
around 2720 cm~* and 2820 cm™1.

Conclusion
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2-lodoacetaldehyde is a reactive molecule with significant potential as an alkylating agent in
chemical biology and drug development. Its inherent instability necessitates careful handling
and often the use of more stable precursors like its acetals. The information compiled in this
guide, based on computed data and analogies to related compounds, provides a foundational
understanding for researchers interested in utilizing the unique chemical properties of this
compound. Further experimental investigation is required to fully characterize its physical and
biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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